molecular formula C8H12O2 B8620886 2-Ethyl-5-(2-hydroxyethyl)furan

2-Ethyl-5-(2-hydroxyethyl)furan

Cat. No. B8620886
M. Wt: 140.18 g/mol
InChI Key: DDKDCYZOUXLQCM-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

n-BuLi (2.5 M in hexane, 4.4 mL, 11 mmol) was added to a solution of 2-ethylfuran (1.05 mL, 10 mmol) in THF (10 mL) at −25° C. The solution was warmed to rt and stirred for 3 h. Ethylene oxide (0.75 mL) was added at −78° C. The reaction was stirred for 0.5 h at −15° C. and overnight at rt. Aqueous sat. NH4Cl was added and the mixture was extracted with ether (3×). The combined extracts were washed with water (1×) and brine (1×) and dried over Na2SO4. Purification by flash chromatography on silica gel eluting with 30% EtOAc/7o % hexane gave 1.12 g (8.02 mmol, 80.2%) of compound 245A as a yellow oil.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.2%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH2:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)[CH3:7].[CH2:13]1[O:15][CH2:14]1.[NH4+].[Cl-]>C1COCC1>[CH2:6]([C:8]1[O:9][C:10]([CH2:13][CH2:14][OH:15])=[CH:11][CH:12]=1)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)C=1OC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 0.5 h at −15° C. and overnight at rt
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×)
WASH
Type
WASH
Details
The combined extracts were washed with water (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with 30% EtOAc/7o % hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1OC(=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.02 mmol
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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